An In-depth Technical Guide to the Mechanism of Action of Niguldipine on L-type Calcium Channels
An In-depth Technical Guide to the Mechanism of Action of Niguldipine on L-type Calcium Channels
Introduction: The Critical Role of L-type Calcium Channels in Cellular Physiology
Voltage-gated L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are fundamental players in cardiovascular and neuronal physiology.[1][2] These channels act as transducers of electrical signals into intracellular calcium transients, initiating a cascade of downstream events. In vascular smooth muscle, the influx of Ca2+ through LTCCs is the primary trigger for vasoconstriction and, consequently, the regulation of blood pressure.[1][2] In the heart, LTCCs are integral to the cardiac action potential and excitation-contraction coupling. Given their central role, LTCCs are a major therapeutic target for a variety of cardiovascular diseases.
Niguldipine, a potent and selective 1,4-dihydropyridine (DHP) derivative, is a quintessential L-type calcium channel blocker.[3] This guide provides a comprehensive technical overview of the molecular mechanism by which Niguldipine exerts its effects on L-type calcium channels, intended for researchers, scientists, and drug development professionals.
Molecular Architecture and Chemical Properties of Niguldipine
Niguldipine is a chiral molecule, with its activity primarily residing in the (+)-enantiomer.[3]
-
Chemical Name: 3-methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate
-
Molecular Formula: C₃₆H₃₉N₃O₆
-
Molecular Weight: 609.7 g/mol
The 1,4-dihydropyridine ring is the core pharmacophore responsible for its interaction with the L-type calcium channel. The specific substituents on this ring dictate its potency, selectivity, and pharmacokinetic properties.
The Molecular Dance: Niguldipine's Interaction with the L-type Calcium Channel
Niguldipine, like other dihydropyridines, does not physically occlude the pore of the L-type calcium channel. Instead, it acts as an allosteric modulator, binding to a specific site on the α1 subunit (the pore-forming subunit) of the channel.[4] This binding event stabilizes the channel in a non-conducting state, thereby reducing the influx of calcium ions.
The Dihydropyridine Binding Pocket: A High-Affinity Interaction Site
Cryo-electron microscopy (cryo-EM) studies of the related CaV1.1 channel in complex with dihydropyridines have provided invaluable insights into the binding site.[5][6][7][8] The DHP binding pocket is a hydrophobic cavity located at the interface of domains III and IV of the α1 subunit, specifically involving the S5 and S6 transmembrane helices of domain III (IIIS5 and IIIS6) and the S6 helix of domain IV (IVS6).
Recent structural data suggests that dihydropyridines lodge themselves between the pore-lining helices S6III and S6IV.[5][7] Key amino acid residues within these helices form critical interactions with the drug molecule. While the precise residues interacting with Niguldipine have not been elucidated through a co-crystal structure, mutagenesis studies on CaV1.2 with other DHPs and computational modeling provide a strong predictive framework. Residues such as T1056 and Q1060 in CaV1.2 are known to be pivotal for the binding of DHP drugs.[4]
State-Dependent Binding: A Preference for Inactivation
A crucial aspect of Niguldipine's mechanism of action is its state-dependent binding. It exhibits a significantly higher affinity for the inactivated state of the L-type calcium channel compared to the resting (closed) or open states.[4] This is a cornerstone of the "modulated receptor hypothesis." When a cell is depolarized, L-type calcium channels transition from the resting state to the open state, and then to the inactivated state. By binding preferentially to the inactivated state, Niguldipine "traps" the channel in this non-conducting conformation, preventing its return to the resting state and subsequent reopening. This voltage-dependent block is a key feature that contributes to its therapeutic efficacy, particularly in tissues that undergo prolonged depolarization, such as vascular smooth muscle in hypertensive states.[9]
Functional Consequences of Niguldipine Binding
The allosteric modulation of the L-type calcium channel by Niguldipine leads to a series of functional changes at the cellular and tissue levels.
Inhibition of Calcium Current and Vasodilation
The primary consequence of Niguldipine binding is a reduction in the influx of calcium ions into the cell upon membrane depolarization. In vascular smooth muscle cells, this leads to a decrease in intracellular calcium concentration, which in turn reduces the activation of calmodulin and myosin light chain kinase. The net effect is relaxation of the smooth muscle, leading to vasodilation and a decrease in peripheral resistance, which are the basis for its antihypertensive effects.[1]
Quantitative Analysis of Niguldipine's Potency
The potency of Niguldipine is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibitor constant (Ki). These values are highly dependent on the experimental conditions, particularly the membrane potential and the specific tissue or cell type being studied. Radioligand binding assays have been instrumental in determining these parameters.
| Parameter | Enantiomer | Tissue/Preparation | Value | Reference |
| Ki | (+)-Niguldipine | Guinea-pig heart | 45 pmol/l | [3] |
| Ki | (+)-Niguldipine | Guinea-pig skeletal muscle | 85 pmol/l | [3] |
| Ki | (+)-Niguldipine | Guinea-pig brain | 140 pmol/l | [3] |
| Ki | (-)-Niguldipine | Guinea-pig heart | ~1.8 nmol/l (approx. 40x less potent) | [3] |
| IC₅₀ | Nicardipine (related DHP) | CaV1.2 expressing cells (closed state) | 60 nM | [10][11] |
| IC₅₀ | Nifedipine (related DHP) | Frog atrial fibers | 0.2 µM | [4] |
Experimental Methodologies for Studying Niguldipine's Action
Two primary techniques are employed to investigate the mechanism of action of Niguldipine on L-type calcium channels: patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique allows for the direct measurement of ion currents across the cell membrane. It provides a real-time assessment of how Niguldipine affects the function of L-type calcium channels.
Step-by-Step Protocol Outline:
-
Cell Preparation: Utilize a cell line stably expressing the CaV1.2 channel (e.g., HEK293 cells) or primary cells such as vascular smooth muscle cells or cardiomyocytes.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate intracellular solution containing a cesium salt to block potassium channels and isolate the calcium current.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.
-
Drug Application: Perfuse the cell with a solution containing Niguldipine at various concentrations.
-
Data Acquisition and Analysis: Record the calcium currents before and after drug application. Analyze the data to determine the IC₅₀ and to study the voltage- and use-dependency of the block.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) and density (Bmax) of Niguldipine binding to L-type calcium channels. They typically involve competition between a radiolabeled dihydropyridine (e.g., [³H]PN200-110) and unlabeled Niguldipine.
Step-by-Step Protocol Outline:
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line rich in L-type calcium channels (e.g., cardiac muscle, brain cortex).
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled dihydropyridine and varying concentrations of unlabeled Niguldipine.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the Niguldipine concentration. Fit the data to a competition binding equation to determine the IC₅₀, from which the Ki can be calculated.
Structure-Activity Relationship of Dihydropyridines
The chemical structure of dihydropyridines is intricately linked to their activity as L-type calcium channel blockers. Key structural features that influence their potency and selectivity include:
-
The 1,4-Dihydropyridine Ring: Essential for activity.
-
Substituents at the C3 and C5 Positions: The nature of the ester groups at these positions affects potency and tissue selectivity.
-
The Aryl Ring at the C4 Position: The substitution pattern on this ring is critical for activity. A nitro group, as in Niguldipine, is often associated with potent antagonist activity.[12][13][14]
-
Substituents at the C2 and C6 Positions: Typically small alkyl groups, which are important for maintaining the boat-like conformation of the dihydropyridine ring.
The development of new dihydropyridine derivatives with improved pharmacokinetic profiles and tissue selectivity is an ongoing area of research, driven by a deep understanding of these structure-activity relationships.[12][13][14]
Conclusion
Niguldipine's mechanism of action on L-type calcium channels is a well-defined example of allosteric modulation. Its high-affinity, state-dependent binding to a specific site on the CaV1.2 α1 subunit leads to the stabilization of the inactivated, non-conducting state of the channel. This results in a potent inhibition of calcium influx, leading to vasodilation and its therapeutic effects. The detailed understanding of this mechanism, elucidated through techniques like patch-clamp electrophysiology and radioligand binding assays, continues to inform the development of novel and more selective cardiovascular therapeutics.
References
-
Moosmang, S., et al. (2003). Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation. The EMBO Journal, 22(22), 6027–6034. [Link]
-
Xiong, Z., & Sperelakis, N. (1995). Regulation of L-type calcium channels of vascular smooth muscle cells. Journal of Molecular and Cellular Cardiology, 27(1), 75–91. [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]
-
Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]
-
Navedo, M. F., et al. (2010). Calcium Channels in Vascular Smooth Muscle. Comprehensive Physiology, 5(1), 337-402. [Link]
-
Amberg, G. C., & Navedo, M. F. (2013). Elementary calcium signaling in arterial smooth muscle. Channels, 7(5), 389–400. [Link]
-
Zhorov, B. S., & Tikhonov, D. B. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. Journal of General Physiology, 155(11), e202313391. [Link]
-
Kaufmann, A. K. (2019). Whole Cell Patch Clamp Protocol. protocols.io. [Link]
-
Amberg, G. C., & Santana, L. F. (2006). Functional tuning of Vascular L-type Ca2+ channels. Microcirculation, 13(7), 547-557. [Link]
-
Hilliard, N., et al. (2007). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1043–1051. [Link]
-
Gao, S., & Yan, N. (2020). Structure Basis of Cav1.1 Modulation by Dihydropyridine Compounds. bioRxiv. [Link]
-
Creative Bioarray. Patch-Clamp Recording Protocol. [Link]
-
Zhorov, B. S., & Tikhonov, D. B. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. ResearchGate. [Link]
-
Axol Bioscience. patch-clamp-protocol-final.pdf. [Link]
-
Gao, S., & Yan, N. (2020). Structural Basis of the Modulation of the Voltage-Gated Calcium Ion Channel Cav1.1 by Dihydropyridine Compounds. Angewandte Chemie International Edition, 60(5), 2369-2373. [Link]
-
Gao, S., & Yan, N. (2020). Structural Basis of the Modulation of the Voltage‐Gated Calcium Ion Channel Cav1.1 by Dihydropyridine Compounds. Semantic Scholar. [Link]
-
Hilliard, N., et al. (2007). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. The Journal of pharmacology and experimental therapeutics, 321(3), 1043–1051. [Link]
-
Feng, Z. P., et al. (2001). Characterization of calcium channel binding. Current protocols in pharmacology, Chapter 1, Unit 1.25. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Tang, L., et al. (2024). Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. Nature Communications, 15(1), 2757. [Link]
-
BindingDB. (n.d.). Niguldipine. Retrieved from [Link]
-
Iwanami, S., et al. (1987). Studies on nilvadipine. I. Synthesis and structure-activity relationships of 1,4-dihydropyridines containing novel substituents at the 2-position. Chemical & Pharmaceutical Bulletin, 35(5), 1844–1856. [Link]
-
Tiaho, F., et al. (1993). Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. Journal of Cardiovascular Pharmacology, 22(3), 445–454. [Link]
-
Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]
-
Edraki, N., et al. (2009). Synthesis, evaluation of pharmacological activities and quantitative structure-activity relationship studies of a novel group of bis(4-nitroaryl-1,4-dihyropyridine). DARU Journal of Pharmaceutical Sciences, 17(3), 167-175. [Link]
-
Post, J. D., et al. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 76, 4.29.1–4.29.17. [Link]
-
Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of Medicinal Chemistry, 38(10), 1579–1581. [Link]
-
Tadross, M. R., et al. (2015). Regulation of Cardiac Cav1.2 Channels by Calmodulin. International Journal of Molecular Sciences, 16(12), 29481–29505. [Link]
-
Cordomi, A., et al. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 25(21), 5038. [Link]
-
Fassihi, A., et al. (2012). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 11(3), 859–871. [Link]
-
Burges, R. A., et al. (1987). Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors. Journal of Cardiovascular Pharmacology, 9(1), 110–119. [Link]
-
Tang, L., et al. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. [Link]
-
Zhang, X. P., et al. (2000). Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine. Journal of Cardiovascular Pharmacology, 35(4), 545–550. [Link]
-
D'Souza, M. S., et al. (2023). Validation of L-type calcium channel blocker amlodipine as a novel ADHD treatment through cross-species analysis, drug-target Mendelian randomization, and clinical evidence from medical records. Translational Psychiatry, 13(1), 22. [Link]
Sources
- 1. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis of the Modulation of the Voltage-Gated Calcium Ion Channel Cav 1.1 by Dihydropyridine Compounds* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on nilvadipine. I. Synthesis and structure-activity relationships of 1,4-dihydropyridines containing novel substituents at the 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, evaluation of pharmacological activities and quantitative structure-activity relationship studies of a novel group of bis(4-nitroaryl-1,4-dihyropyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
